molecular formula C13H16N2O3 B14101270 methyl 8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carboxylate

methyl 8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carboxylate

Cat. No.: B14101270
M. Wt: 248.28 g/mol
InChI Key: XPJCPQOVGUMVLU-UHFFFAOYSA-N
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Description

(1R,5S)-N-Methoxycarbonyl-1,2,3,4,5,6-hexahydro-1,5-methanopyrido-[1,2-a][1,5]diazocin-8-one (-)-2 is a complex organic compound with a unique structure that includes a hexahydro-1,5-methanopyrido-[1,2-a][1,5]diazocin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-N-Methoxycarbonyl-1,2,3,4,5,6-hexahydro-1,5-methanopyrido-[1,2-a][1,5]diazocin-8-one (-)-2 typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the hexahydro-1,5-methanopyrido-[1,2-a][1,5]diazocin ring system, followed by the introduction of the N-methoxycarbonyl group. The reaction conditions often involve the use of strong bases, such as sodium hydride, and organic solvents like tetrahydrofuran. The final product is usually purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-N-Methoxycarbonyl-1,2,3,4,5,6-hexahydro-1,5-methanopyrido-[1,2-a][1,5]diazocin-8-one (-)-2 can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxycarbonyl group, using reagents such as sodium methoxide.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with palladium catalyst.

    Nucleophiles: Sodium methoxide, lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

(1R,5S)-N-Methoxycarbonyl-1,2,3,4,5,6-hexahydro-1,5-methanopyrido-[1,2-a][1,5]diazocin-8-one (-)-2 has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which (1R,5S)-N-Methoxycarbonyl-1,2,3,4,5,6-hexahydro-1,5-methanopyrido-[1,2-a][1,5]diazocin-8-one (-)-2 exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound binds and modulates their activity. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (1R,5S)-N-Methoxycarbonyl-1,2,3,4,5,6-hexahydro-1,5-methanopyrido-[1,2-a][1,5]diazocin-8-one (-)-1
  • (1R,5S)-N-Methoxycarbonyl-1,2,3,4,5,6-hexahydro-1,5-methanopyrido-[1,2-a][1,5]diazocin-8-one (-)-3

Uniqueness

The uniqueness of (1R,5S)-N-Methoxycarbonyl-1,2,3,4,5,6-hexahydro-1,5-methanopyrido-[1,2-a][1,5]diazocin-8-one (-)-2 lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-18-13(17)14-6-9-5-10(8-14)11-3-2-4-12(16)15(11)7-9/h2-4,9-10H,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPJCPQOVGUMVLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CC2CC(C1)C3=CC=CC(=O)N3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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